(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide
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Overview
Description
(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its biological activity. The presence of a cyano group and a chlorophenoxy moiety further enhances its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core through a cyclization reaction involving appropriate precursors. The chlorophenoxy group is introduced via a nucleophilic substitution reaction, while the cyano group is added through a cyanation reaction. The final step involves the formation of the enamide linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, optimizing reaction conditions to maximize yield, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where the pyrido[1,2-a]pyrimidin-4-one core is known to be active.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets. The pyrido[1,2-a]pyrimidin-4-one core can interact with enzymes or receptors, modulating their activity. The cyano group and chlorophenoxy moiety may enhance binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide: Similar structure but with a methoxy group instead of a chloro group.
(2E)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The presence of the chlorophenoxy group in (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide may confer unique chemical and biological properties, such as enhanced reactivity or binding affinity, compared to its analogs with different substituents.
Properties
Molecular Formula |
C24H21ClN4O3 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-5-4-12-29-21(15)28-23(32-19-10-8-17(25)9-11-19)20(24(29)31)13-16(14-26)22(30)27-18-6-2-3-7-18/h4-5,8-13,18H,2-3,6-7H2,1H3,(H,27,30)/b16-13+ |
InChI Key |
PTRHKKQGWXYDEV-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCCC3)OC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCCC3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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